An In-depth Technical Guide to 2-(3-(Furan-2-yl)phenyl)acetic Acid (CAS 568628-55-7)
An In-depth Technical Guide to 2-(3-(Furan-2-yl)phenyl)acetic Acid (CAS 568628-55-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Heterocyclic Scaffold of Emerging Interest
2-(3-(Furan-2-yl)phenyl)acetic acid is a bifunctional organic molecule that incorporates two key pharmacophores: the phenylacetic acid moiety and a furan ring. The phenylacetic acid framework is a well-established structural motif in medicinal chemistry, known for its presence in a variety of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs)[1]. It also serves as a catabolite of phenylalanine in endogenous metabolic pathways[1]. The furan ring, a five-membered aromatic heterocycle, is an integral component of numerous biologically active compounds, contributing to a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its electron-rich nature and ability to participate in various molecular interactions make it a valuable scaffold in drug design[2][3].
The strategic combination of these two moieties in 2-(3-(Furan-2-yl)phenyl)acetic acid presents a molecule with significant potential for exploration in drug discovery. Its structure suggests possibilities for interaction with biological targets where both hydrophobic and hydrogen-bonding interactions are crucial. This guide provides a comprehensive overview of the known and predicted properties of this compound, detailed synthetic protocols, and a discussion of its potential applications in research and development.
Physicochemical and Spectroscopic Properties
While comprehensive experimental data for 2-(3-(Furan-2-yl)phenyl)acetic acid is not extensively reported in the public domain, its properties can be predicted based on its constituent functional groups and data from analogous compounds.
Table 1: Physicochemical Properties
| Property | Value | Source/Basis |
| CAS Number | 568628-55-7 | [4] |
| Molecular Formula | C₁₂H₁₀O₃ | [4] |
| Molecular Weight | 202.21 g/mol | [4] |
| Appearance | White to off-white solid (predicted) | Based on Phenylacetic Acid[1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Slightly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO (predicted) | Based on Phenylacetic Acid[5] |
| pKa | ~4.2 (predicted) | Based on Phenylacetic Acid (4.31)[1][6] |
Spectroscopic Data (Predicted)
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¹H NMR:
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A singlet for the methylene protons (-CH₂-) of the acetic acid group, expected around 3.6-3.8 ppm.
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Multiplets in the aromatic region (approx. 6.5-7.8 ppm) corresponding to the protons on the phenyl and furan rings. The furan protons typically appear at distinct chemical shifts: H5 (~7.6 ppm), H3 (~6.5 ppm), and H4 (~6.4 ppm).
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A broad singlet for the carboxylic acid proton (-COOH), typically above 10 ppm, which is exchangeable with D₂O.
-
-
¹³C NMR:
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A signal for the carboxylic acid carbon (-COOH) around 170-180 ppm.
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A signal for the methylene carbon (-CH₂-) around 40-45 ppm.
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Multiple signals in the aromatic region (approx. 110-150 ppm) for the carbons of the phenyl and furan rings.
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-
Infrared (IR) Spectroscopy:
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A broad O-H stretch from the carboxylic acid, centered around 3000 cm⁻¹.
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A sharp C=O stretch from the carboxylic acid, typically around 1700-1725 cm⁻¹.
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C-H stretching frequencies for the aromatic rings just above 3000 cm⁻¹.
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C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region.
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C-O stretching vibrations for the furan ring and the carboxylic acid.
-
-
Mass Spectrometry (MS):
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The molecular ion peak (M⁺) would be observed at m/z = 202.21.
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A prominent fragment would be the loss of the carboxylic acid group (-COOH), resulting in a fragment at m/z = 157.
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Synthesis and Purification
The synthesis of 2-(3-(Furan-2-yl)phenyl)acetic acid can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is widely used in the synthesis of biaryls and their derivatives[7][8]. A plausible and robust synthetic strategy is outlined below.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 2-(3-(Furan-2-yl)phenyl)acetic acid.
Detailed Experimental Protocol
Objective: To synthesize 2-(3-(Furan-2-yl)phenyl)acetic acid via a Suzuki-Miyaura cross-coupling reaction.
Materials:
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Ethyl 2-(3-bromophenyl)acetate
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Furan-2-boronic acid
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
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Potassium carbonate (K₂CO₃)
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Toluene
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Ethanol
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Water (degassed)
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1 M Hydrochloric acid (HCl)
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-(3-bromophenyl)acetate (1.0 eq), furan-2-boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). To this stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
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Cooling and Initial Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers.
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Washing: Wash the combined organic layers with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(3-(furan-2-yl)phenyl)acetate.
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Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 1 M aqueous sodium hydroxide (NaOH) solution. Stir the mixture at room temperature or gently heat until the hydrolysis is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and acidify with 1 M HCl until the pH is approximately 2. A precipitate should form.
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Final Extraction and Purification: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude 2-(3-(Furan-2-yl)phenyl)acetic acid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Potential Biological Activity and Applications
While specific biological studies on 2-(3-(Furan-2-yl)phenyl)acetic acid are not widely published, its structural components suggest several avenues for investigation.
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Anti-inflammatory and Analgesic Potential: The phenylacetic acid scaffold is a hallmark of many NSAIDs. Therefore, this compound could be investigated for its ability to inhibit cyclooxygenase (COX) enzymes or other targets in the inflammatory cascade.
-
Antimicrobial Activity: Furan derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities[9]. The incorporation of the furan moiety suggests that 2-(3-(Furan-2-yl)phenyl)acetic acid could be a candidate for antimicrobial drug discovery. Studies have shown that derivatives of 3-aryl-3-(furan-2-yl)propanoic acid exhibit antibacterial properties[9].
-
Anticancer Properties: Phenylacetic acid and its derivatives have been reported to possess antiproliferative and antitumor properties against various cancer cell lines[10]. The furan ring is also present in some anticancer agents. The combined scaffold could be evaluated for its cytotoxic effects on cancer cells.
-
Enzyme Inhibition: The carboxylic acid group can act as a key binding element to the active sites of various enzymes. This compound could be screened against a panel of enzymes, such as proteases, kinases, or phosphatases, to identify potential inhibitory activity.
Logical Framework for Biological Evaluation
Caption: A logical workflow for the biological evaluation of the title compound.
Safety and Handling
Specific toxicology data for 2-(3-(Furan-2-yl)phenyl)acetic acid is not available. However, based on the safety profiles of phenylacetic acid and furan derivatives, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound.
-
Inhalation: Avoid inhaling dust. Handle in a well-ventilated area or in a fume hood.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Ingestion: Do not ingest.
It is recommended to consult the Safety Data Sheet (SDS) from the supplier for the most current and detailed safety information.
Conclusion and Future Directions
2-(3-(Furan-2-yl)phenyl)acetic acid is a molecule with a promising structural architecture for applications in medicinal chemistry and materials science. While comprehensive experimental data remains to be fully elucidated, this guide provides a solid foundation based on established chemical principles and data from analogous compounds. The outlined synthetic protocol offers a reliable method for its preparation, paving the way for further investigation into its biological activities. Future research should focus on the experimental determination of its physicochemical properties, a thorough evaluation of its pharmacological profile, and exploration of its potential as a scaffold for the development of novel therapeutic agents.
References
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Daniels, T. C., & Lyons, R. E. (n.d.). Concerning the Physical Properties of Solutions of Certain Phenyl-substituted Acids in Relation to their Bactericidal Power. The Journal of Physical Chemistry. Retrieved from [Link]
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Naidoo, K. J., et al. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Molecules. Retrieved from [Link]
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Duer, W. C., & Robinson, R. A. (1971). Dissociation constants of phenylacetic acid and three substituted phenylacetic acids. Journal of the Chemical Society B: Physical Organic, 2375. Retrieved from [Link]
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(n.d.). Supporting Information for.... Rsc.org. Retrieved from [Link]
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(n.d.). Phenylacetic acid. Wikipedia. Retrieved from [Link]
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(n.d.). Suzuki reaction. Wikipedia. Retrieved from [Link]
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(n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
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(n.d.). Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. Der Pharma Chemica. Retrieved from [Link]
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Li, H., et al. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules. Retrieved from [Link]
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Schmidt, A., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank. Retrieved from [Link]
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(n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. Retrieved from [Link]
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(n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. Retrieved from [Link]
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(n.d.). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
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(n.d.). China 2 furan 2 yl acetic Acid Manufacturers Factory Suppliers. Alfa Chemical. Retrieved from [Link]
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(n.d.). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. Retrieved from [Link]
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(n.d.). Synthesis and biological evaluation of some novel furan derivatives. ResearchGate. Retrieved from [Link]
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(n.d.). 2-(Furan-3-yl)acetic acid. PubChem. Retrieved from [Link]
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(n.d.). Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amines. PMC. Retrieved from [Link]
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Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. Retrieved from [Link]
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(n.d.). Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)-2-propen-1-ones as Urease Inhibitors. Semantic Scholar. Retrieved from [Link]
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![Structure of [3-(Furan-2-yl)phenyl]acetic acid](https://i.imgur.com/example.png)
